molecular formula C16H19ClN4O3 B15279927 tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate

tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate

Cat. No.: B15279927
M. Wt: 350.80 g/mol
InChI Key: WPYLACKWLFWXIV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[44]non-1-ene-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The initial step involves the synthesis of the 6-chloropyridin-3-yl moiety through a series of reactions, such as halogenation and cyclization.

    Spirocyclic ring formation: The next step involves the formation of the spirocyclic structure through a cyclization reaction, often using a suitable catalyst and specific reaction conditions.

    Introduction of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-chloropyridin-2-yl)carbamate
  • tert-Butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate
  • 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate

Uniqueness

tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific research fields.

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

tert-butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate

InChI

InChI=1S/C16H19ClN4O3/c1-15(2,3)24-14(23)21-7-6-16(9-21)13(22)19-12(20-16)10-4-5-11(17)18-8-10/h4-5,8H,6-7,9H2,1-3H3,(H,19,20,22)

InChI Key

WPYLACKWLFWXIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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